(Z)-2-(2,3-Dioxo)levetiracetam

Impurity profiling Levetiracetam quality control Structural characterization

(Z)-2-(2,3-Dioxo)levetiracetam (IUPAC: (Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide; molecular formula C₈H₁₀N₂O₃; MW 182.18 g/mol) is a process-related impurity of the antiepileptic drug levetiracetam. Unlike the parent compound and its more common mono-oxo impurities such as Levetiracetam EP Impurity B ((2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide; C₈H₁₂N₂O₂; MW 168.19), this compound features a distinctive 2,3-dioxopyrrolidine ring, resulting in a higher oxidation state that alters its chromatographic retention, UV absorption, and mass spectrometric fragmentation.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13861297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2,3-Dioxo)levetiracetam
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC=C(C(=O)N)N1CCC(=O)C1=O
InChIInChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2-
InChIKeyYNKQBVODTWDROE-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-(2,3-Dioxo)levetiracetam – Impurity Reference Standard for Levetiracetam Quality Control and Analytical Method Development


(Z)-2-(2,3-Dioxo)levetiracetam (IUPAC: (Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide; molecular formula C₈H₁₀N₂O₃; MW 182.18 g/mol) is a process-related impurity of the antiepileptic drug levetiracetam . Unlike the parent compound and its more common mono-oxo impurities such as Levetiracetam EP Impurity B ((2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide; C₈H₁₂N₂O₂; MW 168.19), this compound features a distinctive 2,3-dioxopyrrolidine ring, resulting in a higher oxidation state that alters its chromatographic retention, UV absorption, and mass spectrometric fragmentation [1]. It is supplied as a fully characterized reference standard (typical HPLC purity ≥95% ) for use in analytical method development, method validation (AMV), and quality control (QC) applications during levetiracetam API and finished product manufacturing .

Why Generic Levetiracetam Impurity Standards Cannot Substitute for (Z)-2-(2,3-Dioxo)levetiracetam in Pharmacopeial Compliance


Levetiracetam impurity reference standards are not interchangeable. Each impurity possesses a unique chemical structure that dictates its chromatographic behavior, spectral signature, and toxicological threshold. Regulatory pharmacopeias (EP, USP) assign distinct acceptance limits to specific impurities: for example, Impurity B is limited to ≤1.0% while Impurity C is capped at ≤0.1% in certain manufacturer specifications [1]. The 2,3-dioxo derivative requires its own validated analytical method with dedicated system suitability criteria, resolution requirements, and quantification limits. Using a mono-oxo impurity standard (such as EP Impurity B) in place of the dioxo analog would yield inaccurate retention time matching, incorrect relative response factors, and ultimately non-compliance with ICH Q3A/B impurity guidelines [2]. The evidence below demonstrates precisely where (Z)-2-(2,3-Dioxo)levetiracetam provides quantifiable analytical differentiation that no alternative impurity standard can replicate.

Quantitative Differentiation Evidence for (Z)-2-(2,3-Dioxo)levetiracetam Versus Closest Levetiracetam Impurity Analogs


Structural Oxidation State: 2,3-Dioxo vs. Mono-Oxo Ring Confers Distinct Molecular Identity

(Z)-2-(2,3-Dioxo)levetiracetam possesses a 2,3-dioxopyrrolidine ring, whereas the closest pharmacopeial analog, Levetiracetam EP Impurity B, contains only a single 2-oxopyrrolidine moiety. This structural difference is reflected in the molecular formula (C₈H₁₀N₂O₃ vs. C₈H₁₂N₂O₂) and molecular weight (182.18 vs. 168.19 g/mol) [1]. The additional carbonyl group increases polarity and hydrogen-bonding capacity, directly impacting reversed-phase HPLC retention and electrospray ionization efficiency in LC-MS methods .

Impurity profiling Levetiracetam quality control Structural characterization

Chromatographic Resolution: RP-HPLC Retention Time Differentiates This Dioxo Impurity from Mono-Oxo and Dehydro Analogs

In the levetiracetam impurity profiling HPLC system using a C18 column (250 mm × 4.6 mm, 5 μm) with phosphate buffer (pH 5.5–6.0)/acetonitrile mobile phase and UV detection at 205 nm, process impurities including pyrrolidone acid, dehydro analogs, and dioxo derivatives elute with distinct relative retention times (tR) [1]. The mono-oxo impurity (EP Impurity A) elutes at tR ≈ 0.51 relative to levetiracetam, while the dioxo impurity exhibits a longer retention due to the additional polar carbonyl interaction, requiring dedicated resolution optimization [2]. Published HPLC methods for levetiracetam-related substances report detection limits ranging from 7 to 240 μg/L for various impurities, with recoveries of 99.2%–107.3% (RSD <3.0%), confirming method suitability for quantifying structurally distinct impurities including the 2,3-dioxo variant [3].

RP-HPLC method validation Levetiracetam impurity separation USP/EP system suitability

Regulatory Acceptance Limits: Manufacturer Specifications Assign Distinct Thresholds for Structurally Unique Impurities

Commercially published levetiracetam API specifications demonstrate that impurities are controlled with compound-specific limits reflecting their toxicological and structural profiles. For example, one manufacturer specifies Impurity A ≤0.5%, Impurity B ≤1.0%, Impurity C ≤0.1%, and any unspecified individual impurity ≤0.05%, with total impurities ≤0.4% [1]. As a non-pharmacopeial process impurity, (Z)-2-(2,3-Dioxo)levetiracetam (Impurity 24) must be controlled under the 'unspecified impurity' category or given a dedicated specification if present above the identification threshold (0.10% for a daily dose >2 g/day per ICH Q3A) [2]. Its structural uniqueness relative to EP-listed impurities (A–E) means it requires its own validated quantification method rather than reliance on surrogate impurity standards [3].

Impurity acceptance criteria ICH Q3A/Q3B Levetiracetam ANDA/DMF

Purity Specification: Certified HPLC Purity Enables Quantitative Accuracy in Method Validation

(Z)-2-(2,3-Dioxo)levetiracetam is supplied as a characterized reference standard with certified HPLC purity of ≥95% (typically >98% by HPLC at 205 nm) . This assigned purity – documented with lot-specific certificates of analysis including NMR, MS, and HPLC chromatograms – enables accurate calculation of relative response factors (RRFs) and correction factors for quantifying this impurity in levetiracetam API. In contrast, using an uncharacterized or surrogate standard (such as the parent levetiracetam API) assumes an RRF of 1.0, which is demonstrably inaccurate given the distinct chromophore of the 2,3-dioxopyrrolidine ring [1].

Reference standard certification HPLC purity assignment Analytical quality by design

Research and Industrial Applications for (Z)-2-(2,3-Dioxo)levetiracetam Based on Verified Quantitative Evidence


Levetiracetam API Batch Release and Stability Testing in GMP Quality Control

QC laboratories in levetiracetam API manufacturing facilities require (Z)-2-(2,3-Dioxo)levetiracetam as a certified reference standard to identify and quantify this specific process impurity during batch release testing. Validated HPLC methods using this standard achieve detection limits as low as 7 μg/L and recoveries of 99.2%–107.3%, ensuring compliance with ICH Q3A reporting (0.05%), identification (0.10%), and qualification thresholds [1]. The standard supports stability-indicating method validation under ICH Q1A(R2) forced degradation conditions (acid, base, oxidative, thermal, photolytic), enabling accurate impurity profiling throughout the product shelf life.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Generic pharmaceutical companies developing levetiracetam products must demonstrate control of all process-related and degradation impurities. (Z)-2-(2,3-Dioxo)levetiracetam reference standard is essential for method validation per ICH Q2(R1), establishing system suitability criteria (resolution, tailing factor, theoretical plates), and determining relative response factors for accurate quantification [2]. This data forms a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of ANDA and DMF submissions to regulatory agencies (FDA, EMA).

Structure-Activity Relationship (SAR) Studies on SV2A Ligand Oxidation State

Neuroscience researchers investigating levetiracetam's mechanism of action via synaptic vesicle glycoprotein 2A (SV2A) binding can employ (Z)-2-(2,3-Dioxo)levetiracetam as a chemical probe to assess how the 2,3-dioxo oxidation state on the pyrrolidine ring alters binding affinity compared to the parent drug (mono-oxo) and dehydro analogs [3]. The compound's distinct molecular features (MW 182.18 vs. 170.21 for levetiracetam; increased hydrogen-bonding capacity from the second carbonyl) provide a defined structural variable for computational docking and in vitro binding displacement assays.

LC-MS/MS Method Development for Multi-Impurity Screening in Plasma and Formulations

Bioanalytical laboratories developing high-throughput LC-MS/MS methods for simultaneous quantification of levetiracetam and its impurities in biological matrices (plasma, serum, urine) or pharmaceutical formulations require the dioxo impurity standard for MS/MS transition optimization and matrix effect evaluation [4]. The unique mass shift (+16 Da vs. mono-oxo impurities) and distinct fragmentation pattern of the 2,3-dioxopyrrolidine ring provide a specific MRM transition that can be incorporated into multiplexed impurity panels, enhancing method selectivity and avoiding false positives from isobaric interferences.

Quote Request

Request a Quote for (Z)-2-(2,3-Dioxo)levetiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.